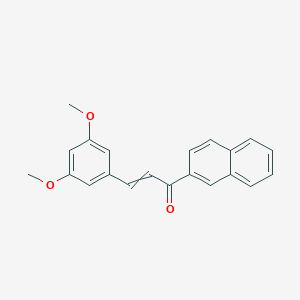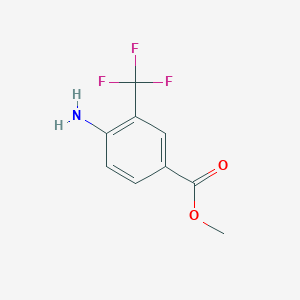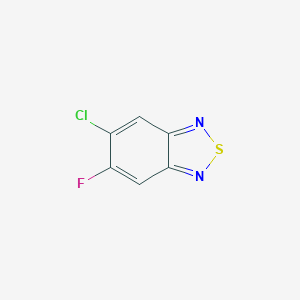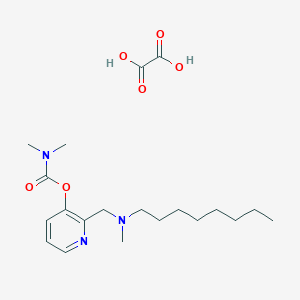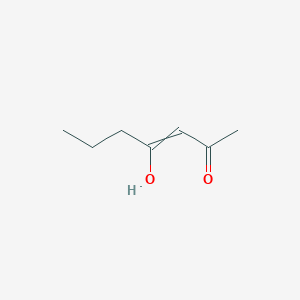
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMPC and is a chiral molecule that has a unique structure. MMPC is a derivative of pyrrolidine and is widely used in scientific research for its various properties.
Mécanisme D'action
The mechanism of action of MMPC is not fully understood. However, it is believed that MMPC acts by inhibiting the activity of enzymes that are involved in the inflammatory response. MMPC has also been shown to induce apoptosis in cancer cells, which is a mechanism by which cancer cells are eliminated.
Biochemical and Physiological Effects:
MMPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. MMPC has also been shown to reduce the production of reactive oxygen species, which are molecules that are involved in cellular damage. MMPC has been shown to have analgesic effects and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMPC is its potential applications in various fields of science. MMPC is a versatile compound that can be used in the synthesis of various bioactive compounds. However, one of the limitations of MMPC is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are various future directions for the study of MMPC. One of the future directions is the development of new synthesis methods that can increase the yield and purity of MMPC. Another future direction is the study of the mechanism of action of MMPC, which can provide insights into its potential applications in various fields of science. MMPC can also be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications.
Méthodes De Synthèse
MMPC can be synthesized using various methods. One of the most common methods is the reaction of (S)-proline with methyl vinyl ketone in the presence of a catalyst. The reaction yields (2S,4S)-methyl 4-vinylpyrrolidine-2-carboxylate, which is then subjected to a methylation reaction to obtain MMPC. The purity of MMPC can be increased by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
MMPC has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MMPC has also been used in the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZRASYGGJQCQ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


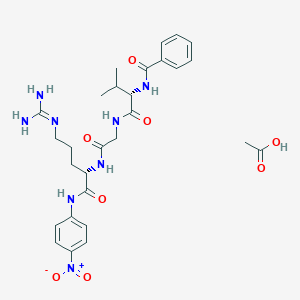
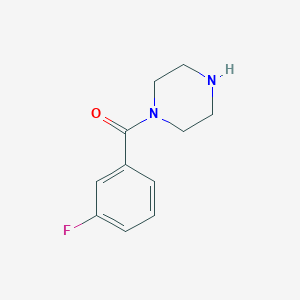
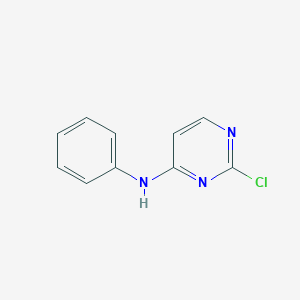
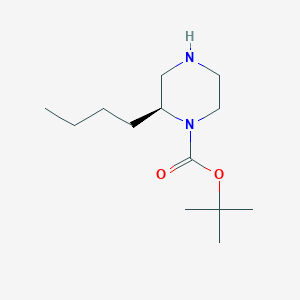
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)
